3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(3-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the pyrazole ring, along with an aldehyde functional group at the fourth position.
Scientific Research Applications
3-(3-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds like emrusolmin (also known as anle138b) have been found to targetTau proteins and alpha-synuclein . These proteins play crucial roles in neurodegenerative disorders such as Parkinson’s Disease and Multiple System Atrophy .
Mode of Action
Emrusolmin, a similar compound, has been shown to inhibit the oligomerization of alpha-synuclein and prion proteins . This suggests that 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde might interact with its targets in a similar manner, potentially inhibiting protein aggregation and neurodegeneration.
Biochemical Pathways
Compounds like emrusolmin that target tau and alpha-synuclein proteins are known to affect pathways related toprotein aggregation and neurodegeneration .
Pharmacokinetics
Similar compounds like emrusolmin are known to be orally bioavailable and brain-penetrant , suggesting that this compound might have similar properties.
Result of Action
Compounds like emrusolmin that inhibit protein aggregation have been shown to reduce pathogenic protein accumulation, neurodegeneration, and improve survival in mouse models of alpha-synuclein and prion disease .
Action Environment
The suzuki–miyaura coupling reaction, which might be involved in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be relatively stable and its action might be tolerant to various environmental conditions.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The aldehyde group is reactive towards nucleophiles, allowing for the formation of alcohols, imines, and other derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Addition: Reagents such as Grignard reagents, amines, and hydrides are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are typically employed.
Major Products Formed
Nitration: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A similar compound with a β-ketoenol functionality, known for its antimicrobial activity.
3-(3-Bromophenyl)propionic acid: Used in the synthesis of phthalocyanines and dyads.
Uniqueness
3-(3-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of a bromophenyl group, a phenyl group, and an aldehyde functional group on the pyrazole ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNBYBZEIGTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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